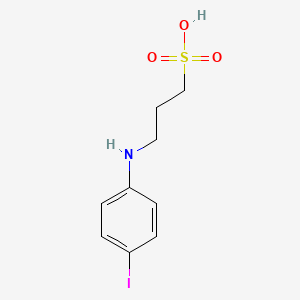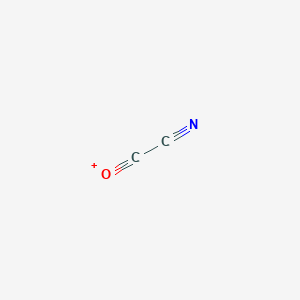
(Cyanomethylidyne)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyanomethylidyne)oxidanium is a chemical compound characterized by the presence of a cyanomethylidyne group bonded to an oxidanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Cyanomethylidyne)oxidanium typically involves the reaction of a cyanomethylidyne precursor with an oxidizing agent. One common method is the reaction of cyanomethylidyne chloride with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: (Cyanomethylidyne)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cyanomethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanomethylidyne oxide, while reduction may produce cyanomethylidyne hydride.
Scientific Research Applications
(Cyanomethylidyne)oxidanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyanomethylidyne)oxidanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
(Cyanomethylidyne)oxidanium can be compared with other similar compounds, such as:
Cyanomethylidyne chloride: This compound is a precursor in the synthesis of this compound.
Cyanomethylidyne hydride: A reduced form of this compound.
Cyanomethylidyne oxide: An oxidized form of this compound.
Properties
CAS No. |
138853-34-6 |
|---|---|
Molecular Formula |
C2NO+ |
Molecular Weight |
54.03 g/mol |
IUPAC Name |
cyanomethylidyneoxidanium |
InChI |
InChI=1S/C2NO/c3-1-2-4/q+1 |
InChI Key |
WYHQSNCSDYDGRE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C#[O+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


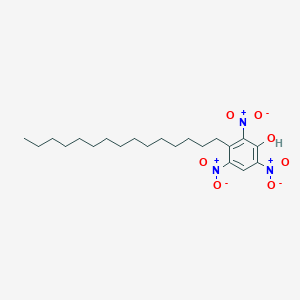
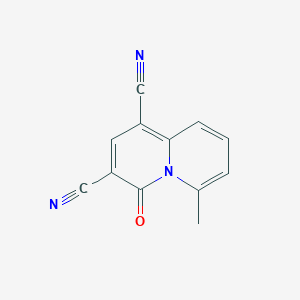
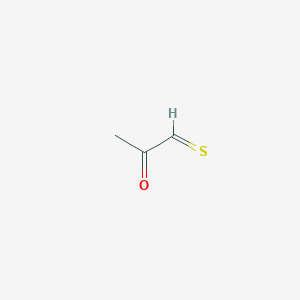
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
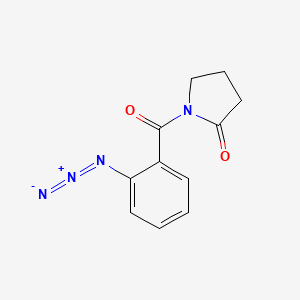
methanone](/img/structure/B14289776.png)


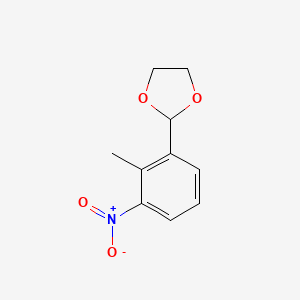
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
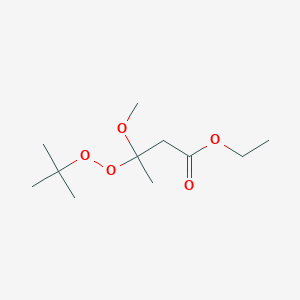
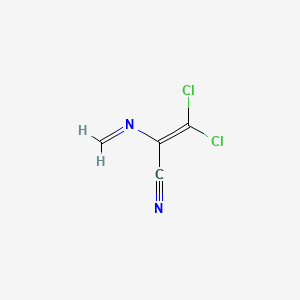
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
